Pomalidomide-5'-C4-azide is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound incorporates an azide functional group, which is crucial for its application in targeted protein degradation technologies, specifically in the development of proteolysis-targeting chimeras (PROTACs). The azide group allows for efficient conjugation with target ligands through click chemistry, facilitating the formation of complex molecular structures that can modulate protein interactions and degradation pathways.
Pomalidomide-5'-C4-azide can be synthesized from pomalidomide, which itself is a derivative of thalidomide. The synthesis typically involves modifying the chemical structure of pomalidomide to introduce the azide group at the C4 position. Various synthetic methodologies have been developed to achieve this modification efficiently, as discussed in recent literature .
Pomalidomide-5'-C4-azide falls under the category of small molecules and is classified as an immunomodulatory drug analog. It is particularly significant in medicinal chemistry and drug design due to its role in targeted protein degradation systems.
The synthesis of pomalidomide-5'-C4-azide can be achieved through several methods, with a focus on efficiency and yield. One notable approach involves a one-pot synthesis that avoids extensive purification steps, significantly enhancing the throughput of producing various analogs .
Technical Details:
The molecular structure of pomalidomide-5'-C4-azide includes:
The compound's molecular formula is , with a molecular weight of approximately 476.56 g/mol. The presence of the azide group enhances its solubility and reactivity, making it suitable for further functionalization .
Pomalidomide-5'-C4-azide participates in various chemical reactions, primarily involving click chemistry:
Technical Details:
Pomalidomide-5'-C4-azide functions by engaging with cereblon (CRBN), an E3 ubiquitin ligase, to facilitate targeted protein degradation. Upon binding to CRBN, it promotes the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Studies indicate that modifications at the C4 position influence binding affinity and degradation efficacy, highlighting the importance of structural optimization in drug design .
Relevant data indicate that modifications to the azide or linker regions can significantly affect both physical properties and biological activity .
Pomalidomide-5'-C4-azide serves several scientific purposes:
Pomalidomide-5'-C4-azide belongs to a class of cereblon (CRBN)-directed E3 ligase ligands engineered for targeted protein degradation. Its design leverages the intrinsic molecular recognition of thalidomide analogs by CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. Pomalidomide’s phthalimide ring binds CRBN with high specificity, forming hydrophobic interactions and hydrogen bonds with residues like Trp380, Trp386, and His378 within the tri-tryptophan pocket. The 5'-position of the phthalimide ring serves as an optimal exit vector for linker attachment, minimizing steric hindrance to ternary complex formation [4] [8].
Key Design Considerations:
Table 1: Comparison of Cereblon-Targeting Ligand Architectures
| Compound | CRBN Binding Affinity (Kd) | Linker Attachment Site | PROTAC Application Example |
|---|---|---|---|
| Pomalidomide-5'-C4-azide | Not reported (Retained nM range) | 5'-position of phthalimide | BET degraders, Kinase degraders |
| Pomalidomide-4'-PEG3-azide | ~100 nM [5] | 4'-position of benzene ring | PARP1 degrader (iRucaparib-TP3) |
| Thalidomide-4'-azide | Weaker than pomalidomide | 4'-position | Early-stage SNIPERs |
The terminal azide group (–N₃) in Pomalidomide-5'-C4-azide enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions. The C4 alkyl linker (4-carbon chain) balances flexibility and hydrophobicity:
Advantages of Alkyl vs. PEG Linkers:
Table 2: Analytical Characterization of Pomalidomide-5'-C4-azide
| Parameter | Method | Result |
|---|---|---|
| Molecular Formula | HRMS | C₁₇H₁₈N₆O₄ [2] |
| Molecular Weight | Calculated | 370.37 g/mol |
| Purity | HPLC-UV (254 nm) | ≥95% [2] |
| SMILES | Canonical | [N-]=[N+]=NCCCCNC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1 [2] |
Pomalidomide-5'-C4-azide serves as a CRBN-recruiting module for PROTAC assembly via copper-free or copper-catalyzed "click" chemistry:
Critical Quality Controls:
Advantages Over Peptide-Based E3 Ligands:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2